molecular formula C21H38ClP B13137986 Phosphonium, (2,4-dimethylbenzyl)tributyl-, chloride CAS No. 73790-44-0

Phosphonium, (2,4-dimethylbenzyl)tributyl-, chloride

Katalognummer: B13137986
CAS-Nummer: 73790-44-0
Molekulargewicht: 357.0 g/mol
InChI-Schlüssel: QNLYPUWNUUWWCD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl(2,4-dimethylbenzyl)phosphonium chloride is a quaternary phosphonium salt with the molecular formula C26H56ClP. This compound is known for its applications in various chemical processes due to its unique properties, including its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(2,4-dimethylbenzyl)phosphonium chloride typically involves the reaction of tributylphosphine with 2,4-dimethylbenzyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like carbon tetrachloride or chloroform. The reaction conditions usually include refluxing the mixture to ensure complete conversion to the desired product .

Industrial Production Methods

In industrial settings, the production of tributyl(2,4-dimethylbenzyl)phosphonium chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl(2,4-dimethylbenzyl)phosphonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Tributyl(2,4-dimethylbenzyl)phosphonium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tributyl(2,4-dimethylbenzyl)phosphonium chloride involves its ability to interact with biological membranes and disrupt microbial cell walls. The compound targets the lipid bilayer, leading to increased permeability and eventual cell lysis. In chemical reactions, its role as a phase-transfer catalyst involves facilitating the transfer of reactants between different phases, thereby increasing reaction rates and yields .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tributyltetradecylphosphonium chloride
  • Triphenylphosphonium chloride
  • Tetrabutylphosphonium chloride

Uniqueness

Tributyl(2,4-dimethylbenzyl)phosphonium chloride is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphonium salts. Its 2,4-dimethylbenzyl group provides steric hindrance, enhancing its stability and making it less prone to degradation under harsh conditions .

Eigenschaften

CAS-Nummer

73790-44-0

Molekularformel

C21H38ClP

Molekulargewicht

357.0 g/mol

IUPAC-Name

tributyl-[(2,4-dimethylphenyl)methyl]phosphanium;chloride

InChI

InChI=1S/C21H38P.ClH/c1-6-9-14-22(15-10-7-2,16-11-8-3)18-21-13-12-19(4)17-20(21)5;/h12-13,17H,6-11,14-16,18H2,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

QNLYPUWNUUWWCD-UHFFFAOYSA-M

Kanonische SMILES

CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.